

Technical Guide to the Certificate of Analysis for Diallyl Phthalate-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for **Diallyl phthalate-d4** (DAP-d4). Understanding the components of a CoA is critical for ensuring the quality, identity, and purity of research materials used in experimental studies and drug development. **Diallyl phthalate-d4** is the deuterium-labeled version of Diallyl phthalate, often used as an internal standard in analytical chemistry.[1]

Quantitative Data Summary

The quantitative data for a specific lot of **Diallyl phthalate-d4** is summarized below. These values certify the identity and purity of the material.

Test	Specification	Result
Appearance	Colourless Oil	Clear Colourless Oil[2]
Purity (by HPLC)	>95%	98.75% (at 230 nm)[2]
Isotopic Purity	>95%	98.4% (d0 = 0.01%)[2]
Nuclear Magnetic Resonance (NMR)	Conforms to Structure	Conforms[2]
Mass Spectrometry (MS)	Conforms to Structure	Conforms



Physicochemical Properties

The following table outlines key physical and chemical properties for Diallyl phthalate. While some of these properties are for the non-deuterated form, they provide a useful reference.

Property	Value
Molecular Formula	C14H10D4O4
Molecular Weight	250.29 g/mol
CAS Number	2514944-45-5
Boiling Point	158-165 °C at 4 Torr
Density	1.120 g/mL at 20 °C
Refractive Index	n20/D 1.519
Solubility	Slightly soluble in Chloroform, Ethyl Acetate, and Methanol
Long Term Storage	4°C

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the Certificate of Analysis. These represent typical protocols for the analysis of phthalates.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography is a cornerstone technique for determining the purity of chemical compounds.

- Instrumentation: An HPLC system equipped with a UV detector is utilized.
- Column: A reverse-phase C18 column is commonly employed for the separation of phthalates.



- Mobile Phase: A gradient elution is often used, for instance, starting with a higher percentage of an aqueous solution (e.g., 25 mM formic acid in water) and gradually increasing the organic phase (e.g., 25 mM formic acid in acetonitrile).
- Flow Rate: A typical flow rate is around 0.5 mL/min.
- Detection: The UV detector is set to a wavelength where the analyte has maximum absorbance, such as 230 nm or 260 nm, to quantify the main peak area relative to any impurity peaks.
- Sample Preparation: A stock solution of **Diallyl phthalate-d4** is prepared in a suitable solvent like hexane. Calibration standards are prepared by diluting the stock solution to various concentrations.
- Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. The purity is calculated by dividing the peak area of the main component by the total area of all peaks.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

NMR spectroscopy is a powerful tool for elucidating the structure of a molecule and confirming its identity.

- Instrumentation: A high-resolution NMR spectrometer (e.g., 90 MHz or higher) is used.
- Solvent: A deuterated solvent, such as Chloroform-d (CDCl₃), is used to dissolve the sample.
- Analysis: Both ¹H (proton) and ¹³C (carbon) NMR spectra are acquired. The chemical shifts, splitting patterns, and integration of the peaks in the resulting spectra are compared to the expected structure of **Diallyl phthalate-d4**. The presence of deuterium on the phenyl ring will result in the absence of corresponding signals in the ¹H NMR spectrum compared to the non-deuterated standard.
- Acceptance Criterion: The obtained spectrum must be consistent with the reference structure of Diallyl phthalate-d4.



Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Isotopic Purity

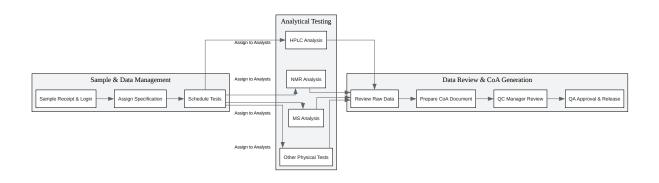
GC-MS is a highly sensitive technique used to separate, identify, and quantify components of a mixture. It is particularly useful for confirming the molecular weight and assessing the isotopic purity of a deuterated standard.

- Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer.
- Column: A capillary column suitable for phthalate analysis, such as a DB-5ms, is used.
- Carrier Gas: Helium or hydrogen is typically used as the carrier gas.
- Injection Mode: A pulsed splitless injection is often employed to maximize the transfer of the analyte to the column.
- Temperature Program: The GC oven temperature is programmed to ramp up to effectively separate the analyte from any impurities.
- Mass Spectrometry: The mass spectrometer is operated in either scan mode to obtain a full
 mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity. The
 molecular ion peak corresponding to **Diallyl phthalate-d4** (m/z 250.29) is monitored.
- Isotopic Purity Assessment: The mass spectrum is analyzed to determine the relative abundance of the deuterated species versus the non-deuterated (d0) species. The isotopic purity is calculated from the observed mass distribution.

Workflow and Signaling Pathways Certificate of Analysis Generation Workflow

The following diagram illustrates the typical workflow for generating a Certificate of Analysis in a quality control laboratory. This process ensures that each batch of a chemical standard meets the required specifications before it is released.





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References

- 1. Diallyl Phthalate-3,4,5,6-d4 | LGC Standards [lgcstandards.com]
- 2. SOP for Preparation of Certificate of Analysis [m-pharmainfo.com]
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